6-chloro-N,N-dimethyl-5-[(methylamino)methyl]pyrimidin-4-amine
Overview
Description
“6-chloro-N,N-dimethyl-5-[(methylamino)methyl]pyrimidin-4-amine” is a chemical compound with the CAS Number: 1375473-77-0 . Its IUPAC name is N-{[4-chloro-6-(dimethylamino)-5-pyrimidinyl]methyl}-N-methylamine . The molecular weight of this compound is 200.67 .
Molecular Structure Analysis
The molecule contains a total of 26 bonds. There are 13 non-H bonds, 6 multiple bonds, 3 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 1 secondary amine (aliphatic), 1 tertiary amine (aromatic), and 1 Pyrimidine .Scientific Research Applications
Synthesis and Characterization
Research into the synthesis and characterization of pyrimidin-4-amine derivatives, including "6-chloro-N,N-dimethyl-5-[(methylamino)methyl]pyrimidin-4-amine," reveals its significance in creating compounds with various pharmacological activities. For instance, the nucleophilic substitution reaction has been utilized to produce derivatives that show promise in pharmacology due to their unique structural features (Ogurtsov & Rakitin, 2021). Such research underscores the compound's role in the foundational steps towards synthesizing new chemicals with potential biological applications.
Chemical Transformations
The compound's capacity for chemical transformations is highlighted in studies focusing on its conversion and the formation of new derivatives. For example, the transformation of pyrimidine derivatives under specific conditions can lead to the development of structures with distinct biological significance. This aspect is critical in designing new molecules for further evaluation in drug discovery and development processes (Schmidt, 2002).
Development of New Pharmacologically Active Compounds
The synthesis of new compounds using "this compound" as a precursor or intermediate has been explored for its potential in creating pharmacologically active agents. Research into this area suggests that modifications to the pyrimidine core can lead to the discovery of compounds with desired biological activities, thereby expanding the chemical space available for drug discovery and development (Krichevsky, Alekseeva, & Granik, 2003).
Safety and Hazards
Properties
IUPAC Name |
6-chloro-N,N-dimethyl-5-(methylaminomethyl)pyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClN4/c1-10-4-6-7(9)11-5-12-8(6)13(2)3/h5,10H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSDXNEBRDGBYHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(N=CN=C1Cl)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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